

Application Note: NMR Spectroscopic Characterization of (R)-Stiripentol-d9

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Compound of Interest

Compound Name: (R)-Stiripentol-d9

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Abstract

This application note provides a detailed protocol for the characterization of **(R)-Stiripentol-d9**, a deuterated analog of the antiepileptic drug (R)-Stiripentol, using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for confirming the identity, assessing the isotopic purity, and determining the chemical purity of **(R)-Stiripentol-d9**, which is critical for its use in research and drug development. This document outlines the procedures for ^1H NMR, ^{13}C NMR, and quantitative NMR (qNMR) analysis, complete with data presentation and experimental workflows.

Introduction

(R)-Stiripentol is an anticonvulsant medication used in the treatment of Dravet syndrome.[1] Its deuterated isotopologue, **(R)-Stiripentol-d9**, in which the nine protons of the tert-butyl group are replaced with deuterium, serves as a valuable internal standard for pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass spectrometric signature and can alter metabolic pathways, making it a crucial tool for researchers.[2]

NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of pharmaceutical compounds.[3] For **(R)-Stiripentol-d9**, ^1H NMR is used to confirm the absence of the tert-butyl proton signal and to verify the integrity of the rest of the molecule. ^{13}C NMR provides confirmation of the carbon skeleton, and quantitative NMR (qNMR) allows for the accurate determination of purity and concentration.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

- **(R)-Stiripentol-d9**
- Deuterated solvent (e.g., Chloroform-d, CDCl_3 , with 0.03% v/v Tetramethylsilane - TMS)
- Internal Standard for qNMR (e.g., Maleic Anhydride)
- 5 mm NMR tubes
- Volumetric flasks
- Analytical balance
- Pasteur pipettes and cotton wool for filtration[4]

Protocol:

- For ^1H and ^{13}C NMR: Accurately weigh approximately 5-10 mg of **(R)-Stiripentol-d9** and dissolve it in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- For qNMR: Accurately weigh approximately 10 mg of **(R)-Stiripentol-d9** and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of CDCl_3 .
- Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4][5][6]
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

^1H NMR Parameters (Qualitative):

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16-64 (signal-to-noise dependent)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time: ~4 seconds

^{13}C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 0 to 200 ppm
- Number of Scans: 1024 or more (concentration-dependent)
- Relaxation Delay (d1): 2 seconds

Quantitative ^1H NMR (qNMR) Parameters:

- Pulse Program: Standard single-pulse sequence with a long relaxation delay
- Solvent: CDCl_3
- Temperature: 298 K

- Spectral Width: -2 to 12 ppm
- Number of Scans: 64-128
- Relaxation Delay (d1): 30-60 seconds (at least 5 times the longest T1 of the signals of interest)
- Pulse Angle: 90°

Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum manually to ensure all peaks are in pure absorption mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the ^1H spectrum by setting the TMS signal to 0.00 ppm. For the ^{13}C spectrum, reference the solvent peak (CDCl_3) to 77.16 ppm.
- Integrate the signals in the ^1H spectrum. For qNMR, carefully integrate the signals of **(R)-Stiripentol-d9** and the internal standard.
- The purity of **(R)-Stiripentol-d9** can be calculated using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (M_{\text{analyte}} / M_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * P_{\text{IS}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- M = Molar mass
- m = mass
- P = Purity of the internal standard

Data Presentation

The following tables summarize the expected NMR data for (R)-Stiripentol and the key differences observed for **(R)-Stiripentol-d9**.

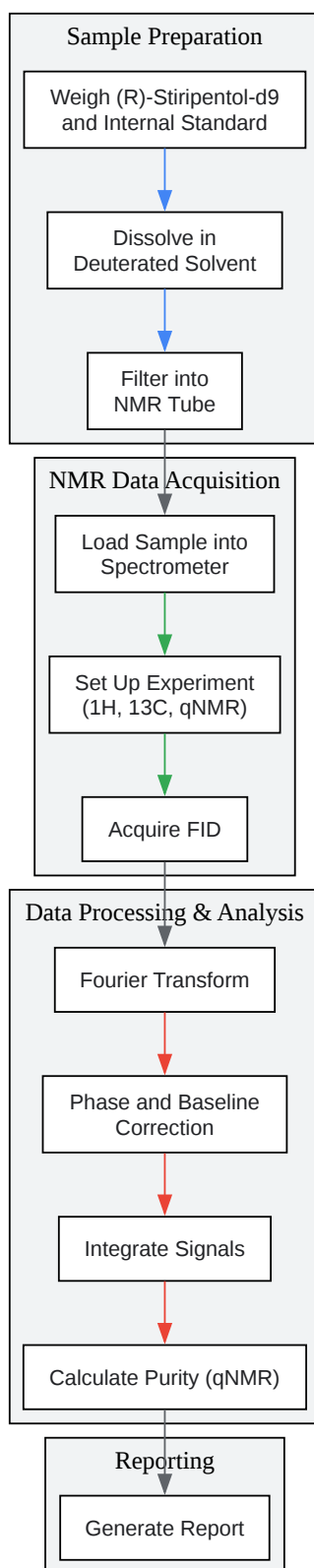
Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Signal Assignment	(R)-Stiripentol Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	(R)-Stiripentol-d9 Expected Chemical Shift (δ) ppm	Integration
H-aromatic	6.85-6.70	m	-	3H	6.85-6.70	3H
H-vinyl (CH=CH)	6.60	d	15.8	1H	6.60	1H
H-vinyl (CH=CH)	6.15	dd	15.8, 6.5	1H	6.15	1H
O-CH ₂ -O	5.95	s	-	2H	5.95	2H
CH-OH	4.10	d	6.5	1H	4.10	1H
OH	~2.0 (variable)	br s	-	1H	~2.0 (variable)	1H
C(CH ₃) ₃	0.95	s	-	9H	Not Observed	0H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Signal Assignment	(R)-Stiripentol Chemical Shift (δ) ppm	(R)-Stiripentol-d9 Expected Chemical Shift (δ) ppm
Aromatic C	147.9, 147.2, 132.0, 120.5, 108.4, 105.8	147.9, 147.2, 132.0, 120.5, 108.4, 105.8
Vinylic C	131.5, 129.8	131.5, 129.8
O-CH ₂ -O	101.2	101.2
CH-OH	80.5	80.5
C(CH ₃) ₃	35.1	35.1 (quartet due to C-D coupling)
C(CH ₃) ₃	25.8	25.8 (septet due to C-D coupling)

Mandatory Visualization



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Caption: Experimental workflow for NMR characterization of **(R)-Stiripentol-d9**.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of **(R)-Stiripentol-d9**. The protocols outlined in this application note provide a robust framework for verifying the structural integrity, confirming isotopic labeling, and accurately quantifying the purity of this important research compound. Adherence to these methodologies will ensure high-quality, reliable data for use in drug development and metabolic research.

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